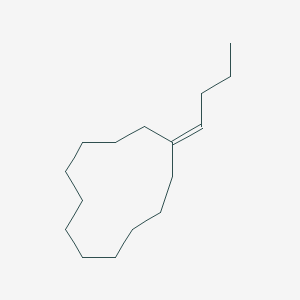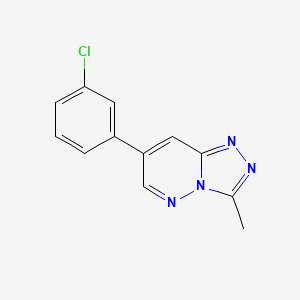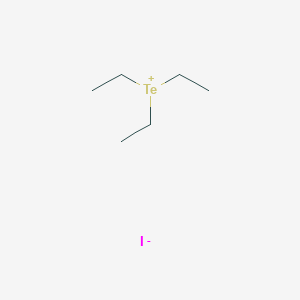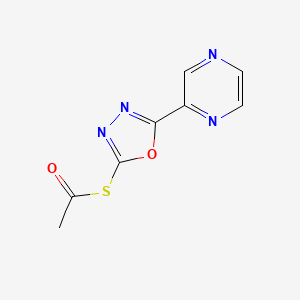![molecular formula C15H13N5O5 B14329103 N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide CAS No. 101102-36-7](/img/structure/B14329103.png)
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, which imparts distinct reactivity and functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-acetamidobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The specific steps are as follows :
- Dissolve 2,4-dinitrophenylhydrazine (1 mmol, 198.1 mg) in ethanol (20 ml).
- Add 4-acetamidobenzaldehyde (1 mmol, 122.1 mg) to the solution.
- Reflux the mixture at 338 K for 4 hours.
- Remove the solvent and recrystallize the solid product from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and nucleophiles.
Conditions: Reactions are typically carried out in organic solvents such as ethanol, under reflux conditions.
Major Products
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Products: Resulting from nucleophilic substitution reactions on the nitro groups.
Applications De Recherche Scientifique
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in qualitative organic analysis to detect carbonyl compounds.
Biology: Employed in enzyme assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the synthesis of polymerization catalysts and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide involves its reactivity with carbonyl compounds. The compound forms hydrazones through a condensation reaction, where the hydrazine group (-NHNH2) adds to the carbonyl group (C=O) of aldehydes or ketones, followed by the elimination of water . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and enzyme assays.
Uniqueness
N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide is unique due to the presence of both the dinitrophenyl and acetamide groups, which confer distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with carbonyl compounds and nucleophiles.
Propriétés
Numéro CAS |
101102-36-7 |
|---|---|
Formule moléculaire |
C15H13N5O5 |
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
N-[4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13N5O5/c1-10(21)17-12-4-2-11(3-5-12)9-16-18-14-7-6-13(19(22)23)8-15(14)20(24)25/h2-9,18H,1H3,(H,17,21) |
Clé InChI |
JNVRXDSZNKFKTM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


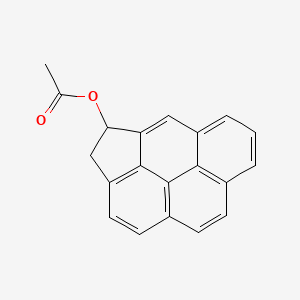
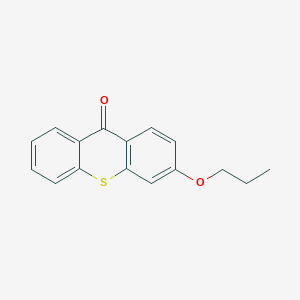



![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

